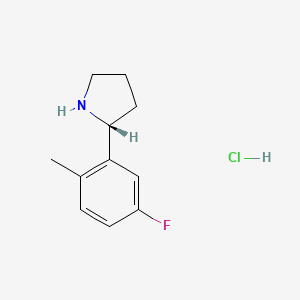
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
描述
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological interactions, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 215.7 g/mol. It features a pyrrolidine ring substituted with a 5-fluoro-2-methylphenyl group, which is critical for its biological activity. The presence of fluorine in the structure enhances lipophilicity, potentially improving receptor binding and bioavailability .
Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to psychoactive compounds suggests it may act as a modulator of neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.
Binding Affinity Studies
Initial studies have focused on the compound's binding affinity to various receptors:
- Serotonin Receptors : Preliminary data suggest that the compound may exhibit activity at serotonin receptors, which are crucial for mood regulation and cognition.
- Dopamine Receptors : Its interactions with dopamine receptors could indicate potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Table 1 summarizes key binding affinities observed in preliminary studies:
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| 5-HT2AR | 1.3 nM | Agonist |
| 5-HT2CR | 13 nM | Agonist |
| Dopamine D2 | TBD | TBD |
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on animal models exhibiting depressive behaviors. The compound demonstrated significant antidepressant-like effects, correlating with increased serotonin levels in the brain.
- Antimicrobial Activity : In vitro tests have been conducted to evaluate its antibacterial properties against various strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : This can be achieved through a cyclization reaction involving appropriate precursors.
- Substitution Reaction : The introduction of the 5-fluoro-2-methylphenyl group is conducted via nucleophilic substitution.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for improved solubility and stability.
属性
IUPAC Name |
(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWAFLJIMUBQJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















